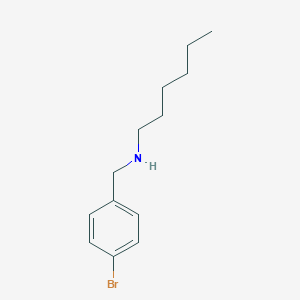

N-(4-bromobenzyl)-N-hexylamine

Description

Significance within Contemporary Chemical Biology and Medicinal Chemistry Research

The N-(4-bromobenzyl)-N-hexylamine framework is a key component in the design of molecules with potential therapeutic applications. The presence of both a lipophilic hexyl group and an aryl halide in the form of a 4-bromobenzyl moiety allows for diverse chemical modifications and interactions with biological targets.

Research into related compounds has highlighted the importance of the N-(4-bromobenzyl) group in achieving high-affinity binding to specific biological targets. For instance, studies on phenylalkylamines have shown that N-(4-bromobenzyl) substitution can lead to high affinity for 5-HT2A serotonin (B10506) receptors. researchgate.net This suggests that the 4-bromobenzyl portion of this compound could be crucial for its interaction with certain receptor types.

Furthermore, a derivative containing the N-(4-bromobenzyl)aminohexyl structure, specifically N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, was identified as a lead compound in pancreatic cancer research. researchgate.net This compound was found to bind to the S100A2-p53 binding groove, a validated target in pancreatic cancer, and inhibited the growth of the MiaPaCa-2 pancreatic cancer cell line. researchgate.net This underscores the potential of the this compound scaffold in the development of novel anticancer agents.

In the context of antimicrobial research, benzylamine (B48309) derivatives have been investigated for their activity against various pathogens. nih.govnih.gov For example, a series of benzylamine derivatives were synthesized and evaluated for their anti-mycobacterium tuberculosis properties. nih.govnih.gov While these studies did not specifically include this compound, the findings support the general potential of this class of compounds as a source of new antibacterial agents.

Historical Context of Related Amine Compounds and their Relevance

The exploration of amine compounds in medicinal chemistry has a rich history. Amines, both primary and secondary, are fundamental functional groups found in a vast array of biologically active molecules, including natural products, neurotransmitters, and synthetic drugs.

Benzylamine (C₆H₅CH₂NH₂), the parent structure of the benzyl (B1604629) portion of this compound, is a well-established precursor in organic synthesis and has been used in the industrial production of numerous pharmaceuticals. Historically, benzylamine derivatives have been investigated for a wide range of pharmacological activities. For instance, some benzylamine derivatives have been found to act as monoamine oxidase inhibitors (MAOIs).

Secondary amines, the class to which this compound belongs, became therapeutically important around the mid-20th century. In 1950, secondary amine compounds like mecamylamine (B1216088) were introduced for the treatment of hypertension. nih.gov The development of secondary amines marked a significant step in drug discovery, offering a scaffold that allowed for the fine-tuning of pharmacological properties.

The synthesis of N-alkyl-N-benzylamines has been a subject of interest for decades, with various methods developed for their preparation. These methods are crucial for creating libraries of related compounds to explore structure-activity relationships. The ability to systematically vary both the alkyl chain and the substituents on the benzyl ring has been instrumental in optimizing the biological activity of these compounds.

Foundational Chemical Structure of this compound as a Research Scaffold

The chemical structure of this compound provides a versatile platform for chemical modification, making it an ideal research scaffold. A scaffold is a core molecular framework upon which various functional groups can be appended to create a library of new compounds for biological screening.

The key structural components of this compound are:

The Secondary Amine: The nitrogen atom is a key functional group that can participate in hydrogen bonding and can be protonated at physiological pH, influencing the compound's solubility and interaction with biological targets. The secondary nature of the amine allows for specific interactions that might not be possible with primary or tertiary amines.

The 4-Bromobenzyl Group: This moiety consists of a benzene (B151609) ring substituted with a bromine atom at the para position and connected to the amine via a methylene (B1212753) bridge. The aromatic ring can engage in π-stacking interactions with aromatic amino acid residues in proteins. The bromine atom, as mentioned earlier, can form halogen bonds and also increases the lipophilicity of this part of the molecule. rsc.org The position of the bromine atom is also significant, as the substitution pattern on the benzyl ring is known to influence biological activity.

The Hexyl Group: This is a six-carbon alkyl chain that significantly contributes to the lipophilicity of the molecule. Lipophilicity is a critical parameter in drug design, as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The length and branching of the alkyl chain can be systematically varied to optimize these properties and the compound's binding to its target. wiley.com

The combination of these three components in a single molecule allows for a three-pronged approach to structural modification in drug discovery programs. Researchers can independently or simultaneously modify the benzyl ring substitution, the length and nature of the alkyl chain, and even the amine itself to explore the chemical space around this scaffold and identify compounds with improved potency and selectivity.

Below is a table summarizing the key structural features and their significance in a research context:

| Structural Component | Key Features | Significance in Research |

| Secondary Amine | -NH- group | Hydrogen bonding, protonation site, influences solubility and receptor interaction. |

| 4-Bromobenzyl Group | Aromatic ring with a para-bromo substituent | π-stacking interactions, halogen bonding potential, site for further chemical modification. |

| Hexyl Group | Six-carbon alkyl chain | Contributes to lipophilicity, influences ADME properties, can be modified to optimize target binding. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20BrN |

|---|---|

Molecular Weight |

270.21 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]hexan-1-amine |

InChI |

InChI=1S/C13H20BrN/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |

InChI Key |

OOGMQHWTOPGICQ-UHFFFAOYSA-N |

SMILES |

CCCCCCNCC1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCCCNCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Chemical Modifications and Derivatization Strategies of the N 4 Bromobenzyl N Hexylamine Scaffold

Rational Design Principles for N-(4-bromobenzyl)-N-hexylamine Derivatives

The rational design of derivatives based on the this compound core is guided by established medicinal chemistry principles. unife.itnih.gov These principles aim to optimize the molecule's interaction with biological targets by systematically altering its steric, electronic, and hydrophobic properties. nih.gov

The 4-bromobenzyl group is a key region for modification. The bromine atom serves as a convenient synthetic handle for introducing a wide array of substituents through various cross-coupling reactions.

Steric and Electronic Effects: Introducing different substituents at the para-position of the benzyl (B1604629) ring can significantly alter the molecule's interaction with a target binding pocket. mdpi.com For instance, substituting the bromine with small, electron-donating groups like methyl or methoxy, or with larger, electron-withdrawing groups such as trifluoromethyl or cyano, can probe the electronic and steric requirements of the binding site. Research on related N-benzylamine structures has shown that even minor changes in substitution on the benzyl ring can lead to substantial differences in biological activity. mdpi.com

Exploring Other Positions: While the para-position is the most straightforward to modify from the parent compound, derivatization at the ortho- and meta-positions of the benzyl ring can also be explored. This can be achieved by starting with appropriately substituted benzyl halides. Such modifications can drastically alter the conformation of the benzyl group relative to the rest of the molecule, potentially leading to new binding modes and improved activity. Studies on related compounds have demonstrated that the position of substituents on the benzyl ring can have a pronounced effect on biological outcomes. mdpi.com

A study on N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamines, which are structurally related, highlighted how regioisomeric differences in the substitution pattern of the benzyl ring lead to distinct mass spectra, indicating the influence of substituent position on molecular properties. researchgate.net

Table 1: Potential Substitutions on the 4-Bromobenzyl Moiety

| Position | Substituent Type | Example Substituents | Potential Impact |

| Para | Electron-donating | -CH₃, -OCH₃ | Increase electron density, alter binding interactions |

| Para | Electron-withdrawing | -CF₃, -CN, -NO₂ | Decrease electron density, introduce new polar contacts |

| Para | Halogens | -F, -Cl, -I | Modulate lipophilicity and electronic properties |

| Ortho/Meta | Various | -CH₃, -Cl, -OH | Alter conformation and steric profile |

The N-hexylamine chain contributes significantly to the lipophilicity and flexibility of the molecule. Modifications to this chain can fine-tune these properties to optimize pharmacokinetic and pharmacodynamic profiles.

Chain Length and Rigidity: Varying the length of the alkyl chain from the original six carbons can modulate the molecule's hydrophobicity. Shorter chains would increase polarity, while longer chains would enhance lipophilicity. Introducing unsaturation (double or triple bonds) or cyclic structures (e.g., cyclohexyl) within the chain can introduce conformational constraints, which may lead to a more favorable binding orientation.

Introduction of Functional Groups: The hexyl chain can be functionalized with various groups to introduce new interactions. For example, a terminal hydroxyl or amino group could form hydrogen bonds with a biological target. mdpi.comnih.gov The synthesis of poly(γ-benzyl-l-glutamate) using n-hexylamine as an initiator demonstrates the utility of this amine in polymerization reactions, suggesting its potential for creating more complex structures. chinesechemsoc.orgresearchgate.net

Table 2: N-Hexylamine Chain Modification Strategies

| Modification | Example | Rationale |

| Chain Length Variation | N-butyl, N-octyl | Modulate lipophilicity and spatial reach |

| Introduction of Unsaturation | N-hexenyl, N-hexynyl | Introduce rigidity and potential for pi-stacking |

| Cyclization | N-cyclohexylmethyl | Restrict conformation, explore cyclic binding pockets |

| Functionalization | N-(6-hydroxyhexyl) | Introduce hydrogen bonding capabilities |

Replacing or appending heterocyclic rings to the this compound scaffold can introduce new physicochemical properties and potential binding interactions, often leading to enhanced biological activity. mdpi.combeilstein-journals.org

Aromatic Heterocycles: The 4-bromobenzyl group can be replaced with various brominated heteroarylmethyl groups, such as pyridinylmethyl, quinolinylmethyl, or pyrazolylmethyl. These heterocycles can act as hydrogen bond acceptors or donors and can participate in pi-stacking interactions, potentially increasing binding affinity and specificity. The introduction of nitrogen-containing heterocycles is a common strategy in drug discovery to improve properties like solubility and metabolic stability. rsc.org For instance, benzylamine (B48309) scaffolds incorporating quinoline (B57606) or pyridine (B92270) moieties have shown potent antifungal activity. researchgate.net

Non-Aromatic Heterocycles: The N-hexylamine moiety can be cyclized or replaced with saturated heterocyclic systems like piperidine, morpholine, or piperazine. unife.it This strategy can reduce the molecule's flexibility, which may be entropically favorable for binding, and can also improve its pharmacokinetic properties.

Fused Heterocyclic Systems: Through multi-step synthetic sequences, it's possible to construct fused heterocyclic systems. For example, intramolecular cyclization reactions can create novel polycyclic structures incorporating the original scaffold. Such derivatives often exhibit unique biological profiles due to their rigid and defined three-dimensional shapes.

Strategic Modifications of the N-Hexylamine Chain

Contemporary Synthetic Approaches to this compound Analogs

Modern synthetic organic chemistry offers a powerful toolkit for modifying the this compound structure. These methods enable the efficient and selective formation of new bonds, facilitating the creation of diverse analog libraries.

The secondary amine of this compound is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. lumenlearning.comlibretexts.org

Amidation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. lumenlearning.comlibretexts.org This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and can also alter the planarity and electronic properties of the nitrogen atom. A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic, can be introduced, allowing for extensive exploration of the chemical space around the nitrogen atom.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides provides sulfonamides. thieme-connect.com The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor and for its metabolic stability. thieme-connect.com Copper-catalyzed methods have also been developed for the sulfonamidation of C-H bonds, which could potentially be applied to derivatize other parts of the molecule. d-nb.infonih.gov

The bromine atom on the benzyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki Coupling: This reaction couples the aryl bromide with a boronic acid or ester, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the para-position. mdpi.com The Suzuki reaction is known for its mild conditions and tolerance of many functional groups. mdpi.comamazonaws.comresearchgate.netrsc.orgnih.gov For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(0) catalyst. mdpi.com

Heck Reaction: The Heck reaction allows for the arylation of alkenes, providing a route to stilbene-like derivatives or other vinyl-substituted compounds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The amino-Heck reaction, a variation, can be used to form nitrogen-containing rings. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. rsc.orgorganic-chemistry.orgwikipedia.orgd-nb.inforsc.org The resulting alkyne-substituted derivatives can serve as intermediates for further transformations or can be evaluated for their own biological activity. The Sonogashira reaction is typically catalyzed by a combination of palladium and copper salts. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide variety of primary and secondary amines, including anilines and heterocyclic amines, at the para-position of the benzyl ring. nih.govbeilstein-journals.orgnih.govwiley.com This reaction has broad substrate scope and has been instrumental in the synthesis of numerous pharmaceuticals and complex molecules. acs.orgwikipedia.org

Table 3: Palladium-Catalyzed Reactions on the 4-Bromobenzyl Moiety

| Reaction | Coupling Partner | Product Type | Key Features |

| Suzuki | Ar-B(OH)₂ | Biaryl | Mild conditions, broad functional group tolerance mdpi.comnih.gov |

| Heck | Alkene | Substituted Alkene | Forms C-C double bonds wikipedia.orgorganic-chemistry.org |

| Sonogashira | Alkyne | Aryl Alkyne | Creates linear, rigid linkers organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amine | Forms C-N bonds, wide amine scope acs.orgwikipedia.org |

Regioselective Functionalization of Aromatic Rings and Alkyl Chains

Regioselective functionalization refers to the ability to chemically modify a specific position within a molecule that has multiple potentially reactive sites. For the this compound scaffold, this involves selectively targeting either the brominated aromatic ring or the saturated N-hexyl alkyl chain.

Functionalization of the Aromatic Ring

The 4-bromophenyl moiety is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly effective "handle" for introducing a diverse range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds, such as boronic acids or their esters. This allows for the introduction of new aryl, heteroaryl, or vinyl groups in place of the bromine atom. mdpi.com The reaction typically proceeds under mild conditions with high yields, making it suitable for generating a wide variety of analogs.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It enables the substitution of the bromine atom with a wide range of primary or secondary amines, anilines, or amides. acs.org This strategy is particularly useful for synthesizing derivatives with modified polarity and hydrogen-bonding capabilities.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is an efficient method for installing alkynyl groups, which can serve as versatile intermediates for further transformations or as key structural elements in target molecules.

The table below illustrates the outcomes of these regioselective functionalization strategies on the aromatic ring of this compound.

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Reaction Type | Reagent Example | Product Structure | Resulting Derivative Name |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid | N-hexyl-N-([1,1'-biphenyl]-4-ylmethyl)amine | |

| Buchwald-Hartwig Amination | Morpholine | N-hexyl-N-((4-(morpholin-4-yl)phenyl)methyl)amine |

| Sonogashira Coupling | Phenylacetylene | | N-hexyl-N-((4-(phenylethynyl)phenyl)methyl)amine |

Functionalization of the Alkyl Chain

Selectively modifying the N-hexyl chain presents a greater challenge due to the presence of multiple, chemically similar C(sp³)–H bonds. However, advances in synthetic methodology, particularly in radical-mediated C–H functionalization, have provided pathways to achieve this. sci-hub.seacs.org These reactions often employ a directing group strategy, where the nitrogen atom of the parent molecule coordinates to a metal catalyst, directing the functionalization to a specific, often remote, C–H bond (e.g., at the γ, δ, or ε position) of the alkyl chain. This approach can be used to introduce new functional groups like halogens, esters, or ethers onto the hexyl backbone, significantly increasing the structural diversity of the scaffold.

Combinatorial Library Design and Synthesis of this compound Analogs

Combinatorial chemistry is a high-throughput strategy used to synthesize large, diverse collections of related compounds, known as libraries, for screening in drug discovery and materials science. nih.govgoogle.com The this compound scaffold is an excellent starting point for combinatorial library design due to its suitability for robust and high-yielding chemical transformations at distinct points of the molecule.

A typical library design based on this scaffold would employ a reactant-based strategy, where a common core is reacted with a collection of diverse building blocks. beilstein-institut.de The primary point of diversification is the functionalization of the aromatic ring via the cross-coupling reactions described previously.

Library Design and Synthesis

A combinatorial library can be generated using parallel synthesis, where reactions are carried out simultaneously in arrays of small vessels, such as the wells of a microtiter plate. For a library based on the this compound scaffold, the synthesis would begin with the parent compound distributed across the plate. A different reactant, for example, a unique boronic acid for a Suzuki-Miyaura coupling, would then be added to each well. mdpi.com This process allows for the rapid generation of thousands of distinct analogs, each with a unique substituent at the 4-position of the benzyl ring.

The table below provides a representative example of a small subset of a combinatorial library derived from this compound using a parallel Suzuki-Miyaura coupling approach.

Table 2: Representative Subset of a Combinatorial Library from this compound

| Library Position | Core Scaffold | Reactant (Boronic Acid) | Resulting Analog |

|---|---|---|---|

| A1 | This compound | 2-Thiopheneboronic acid | N-hexyl-N-((4-(thiophen-2-yl)phenyl)methyl)amine |

| A2 | This compound | 3-Pyridineboronic acid | N-hexyl-N-((4-(pyridin-3-yl)phenyl)methyl)amine |

| A3 | This compound | 4-Fluorophenylboronic acid | N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-N-hexylamine |

This systematic approach allows for the exploration of a vast chemical space around the core scaffold. By screening these libraries for biological activity, researchers can identify structure-activity relationships (SAR) and discover lead compounds for further development. nih.gov The versatility of the this compound scaffold makes it a valuable tool in modern medicinal chemistry.

Computational and Theoretical Investigations of N 4 Bromobenzyl N Hexylamine

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the case of N-(4-bromobenzyl)-N-hexylamine derivatives, virtual screening and subsequent molecular docking were instrumental in identifying their potential as inhibitors of the S100A2 protein.

Research Findings:

| Compound | Target Protein | Key Finding |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | S100A2 | Identified as a lead inhibitor of the S100A2-p53 protein-protein interaction through virtual screening. |

Structure-Activity Relationship (SAR) Studies through In Silico Methods

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to improve their potency and selectivity. In silico methods provide a rapid means to explore the SAR of a chemical series.

Research Findings:

Following the identification of the lead compound, focused libraries of analogues were developed to explore the SAR of this chemical class. These studies involved systematic modifications of different parts of the molecule, including the terminal aromatic moiety and the hexylamino spacer. For example, contracting the hexylamino spacer to ethyl and propyl groups proved beneficial for activity against a broad panel of cancer cell lines. Furthermore, modifications to the sulfonamide group revealed that lipophilic substituents were preferred for activity against the MiaPaCa-2 pancreatic cancer cell line. These in silico-guided SAR explorations have provided several compounds that display selective in vitro activity toward pancreatic cancer, warranting further development.

| Modification | Effect on Activity |

| Contraction of hexylamino spacer to ethyl and propyl | Beneficial for activity against a broad spectrum of cancer cell lines. |

| Introduction of lipophilic sulfonamides | Preferred for MiaPaCa-2 activity. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a correlation between calculated molecular descriptors (e.g., physicochemical, electronic, and steric properties) and the experimentally determined activity of a set of compounds.

For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a specific target like S100A2. The process would involve:

Data Collection: Assembling a dataset of analogues with their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with activity.

Validation: Rigorously validating the model's predictive power using internal and external validation sets.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

A pharmacophore model for the S100A2 binding site could be generated based on the docked pose of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide. This model would consist of features like a hydrophobic group for the hexyl chain, an aromatic feature for the bromobenzyl group, and hydrogen bond acceptors/donors from the sulfonamide moiety. This pharmacophore model could then be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active. This approach is highly efficient for identifying structurally diverse hits that may not be apparent from the initial lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Conformational Analysis and Advanced Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the study of the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that may occur upon binding.

For the complex of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide with S100A2, an MD simulation could provide deeper insights into:

Binding Stability: Confirming that the ligand remains stably bound in the binding pocket over the simulation time.

Interaction Dynamics: Analyzing the persistence of key hydrogen bonds and hydrophobic interactions.

Conformational Flexibility: Assessing the flexibility of the hexylamine (B90201) chain and its impact on binding.

Such simulations are computationally intensive but provide a more realistic representation of the biological system, aiding in the refinement of lead compounds.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These technologies can be applied to various stages, from target identification to synthesis planning.

In the context of this compound derivatives, AI and ML could be utilized in several ways:

Predictive Modeling: As mentioned in the QSAR section, ML algorithms can build highly predictive models of biological activity.

De Novo Design: Generative ML models can design entirely new molecules with desired properties, potentially leading to novel scaffolds that inhibit the S100A2-p53 interaction.

Synthesis Planning: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, accelerating the production of new analogues. For instance, ML algorithms can be trained on large reaction databases to predict the best conditions (e.g., catalyst, solvent, temperature) for coupling reactions used in the synthesis of these compounds. This can significantly reduce the experimental effort required for synthesis optimization.

The integration of these advanced computational approaches holds immense promise for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.

Pharmacological and Biological Research of N 4 Bromobenzyl N Hexylamine and Its Analogs

Receptor Binding Studies and Ligand Characterization

The interaction of N-(4-bromobenzyl)-N-hexylamine and its structural analogs with various receptor systems has been a subject of scientific investigation. These studies aim to characterize the binding affinity and potential modulatory effects of these compounds on key biological targets.

Sigma Receptor Ligand Research (e.g., Sigma-1, Sigma-2)

Sigma receptors, particularly the Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are non-opioid intracellular receptors involved in a wide range of cellular processes. nih.gov They are recognized as potential targets for therapeutic agents aimed at central nervous system disorders and cancer. googleapis.comnih.gov The S1R, an intracellular chaperone protein, is implicated in modulating essential cellular functions, and mutations in its gene are linked to motor neuron diseases like a severe form of juvenile-onset ALS. mdpi.com The S2R, recently identified as TMEM97, is considered a biomarker for the proliferative status of tumors. nih.gov

Research into N-substituted amines has identified various compounds with significant binding activity for Sigma receptors. googleapis.com While direct binding data for this compound is not prominently featured in the reviewed literature, studies on analogous structures provide insight. For instance, a patent for Sigma receptor ligands includes compounds like N-(3-phenylpropyl)-N-(6-phenylhexyl)amine, which shares the N-hexylamine and a substituted benzyl-like (phenylpropyl) moiety. googleapis.com The affinity of ligands for the Sigma-1 receptor is often determined through competitive binding experiments using radiolabeled ligands like 3H-pentazocine. nih.govmdpi.com Unbiased screening has identified sigma-2 receptor antagonists as effective in blocking cellular deficits induced by α-synuclein oligomers, which are implicated in Parkinson's disease. nih.gov

Adrenergic Receptor Interactions (e.g., Beta-2 Adrenergic Receptors)

Adrenergic receptors (ADRs) are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. damaspharmacy.sy They are crucial in regulating cardiovascular function, and their dysregulation is linked to cardiovascular diseases. nih.gov ADRs are classified into α and β subtypes, with the β2-adrenergic receptor being a key target for bronchodilators used in asthma treatment. damaspharmacy.synih.gov

The pharmacological activity of this compound at adrenergic receptors is not specifically detailed in the available research. However, the broader class of N-alkyl-N-benzylamines and related structures has been studied. For example, Salmeterol, a long-acting β2-adrenergic receptor agonist, features a {1-hydroxy-2-[6-(4-phenylbutoxy) hexylamino]ethyl}phenol structure, highlighting that a hexylamino chain can be a component of potent β2-agonists. damaspharmacy.syresearchgate.net Studies on various phenethylamine (B48288) analogues show that structural modifications significantly impact their ability to activate different ADR subtypes. mdpi.com For instance, higenamine (B191414) is a partial activator of the β2-ADR, while other analogues show varied activity across α1, α2, and β1 receptors. mdpi.com The interaction of ligands with β-adrenergic receptors often involves key amino acid residues such as Asp113, Ser203, Ser207, and Tyr308 in the binding pocket of β2-AR. nih.gov

Endothelin Receptor Antagonism (ET_A, ET_B) Investigations

Endothelin receptors, ET_A and ET_B, are G protein-coupled receptors that mediate the effects of the vasoconstrictor peptide endothelin-1 (B181129) (ET-1). mdpi.com ET_A receptor stimulation leads to vasoconstriction, while ET_B activation can promote vasodilation. mdpi.comnih.gov Dual ET_A/ET_B receptor antagonists are used in the treatment of pulmonary arterial hypertension. nih.govacs.org

Specific studies on this compound as an endothelin receptor antagonist are not found in the reviewed literature. However, the 4-bromophenyl moiety is a key structural feature in potent dual endothelin receptor antagonists. The approved drug Macitentan, N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, is a prominent example. acs.orgnih.gov The development of Macitentan involved extensive structure-activity relationship studies, which showed that replacing a sulfonamide group with a sulfamide (B24259) and varying the alkyl chain length could significantly improve affinity for the ET_B receptor while maintaining high affinity for the ET_A receptor. acs.org This indicates that the bromo-substituted phenyl ring is a critical component for high-potency antagonism at both endothelin receptor subtypes.

Nuclear Receptor Modulation and Ligand Discovery (e.g., NR1C2, NR1C3, NR1I2)

Nuclear receptors are ligand-inducible transcription factors that regulate a multitude of biological processes. mdpi.com This superfamily includes receptors for peroxisomes (PPARs), such as PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3), as well as the Pregnane X receptor (PXR, NR1I2). mdpi.comnih.gov These receptors are important therapeutic targets; for instance, PPARγ agonists are used to treat type 2 diabetes, while PXR activation is a key mechanism of drug-drug interactions. mdpi.comosti.gov

There is no specific evidence in the reviewed literature linking this compound or its direct analogs to the modulation of NR1C2, NR1C3, or NR1I2. Research in this area is broad, focusing on the discovery of modulators through various screening methods. mdpi.com The lipid sensor NR1C2 has been identified as having potential oncogenic properties, and its inverse agonists have been shown to inhibit tumor cell invasion. nih.gov Similarly, NR1I2 (PXR) is known for its promiscuous activation by a wide range of compounds, leading to the expression of drug-metabolizing enzymes. osti.gov While the specific compound has not been identified as a modulator, the search for new ligands for these receptors is an active area of research. mdpi.comosti.gov

Enzyme Interaction and Inhibition Investigations

The inhibitory activity of this compound and its analogs against specific enzymes is a key area of pharmacological research, particularly in the context of metabolic diseases.

Alpha-Glucosidase Enzyme Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govherbmedpharmacol.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govdergipark.org.tr While drugs like Acarbose are effective α-glucosidase inhibitors, they are often associated with gastrointestinal side effects, prompting the search for new, potent, and better-tolerated inhibitors. nih.govmdpi.com

A number of studies have highlighted that derivatives containing a 4-bromobenzyl group exhibit significant α-glucosidase inhibitory activity. In one study, a series of benzimidazole-thioquinoline derivatives was synthesized, and the 4-bromobenzyl derivative (compound 6j) was identified as the most promising inhibitor, with an IC50 value of 28.0 µM. nih.gov This represented a nearly 30-fold increase in potency compared to the standard drug Acarbose (IC50 ≈ 750.0 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov Similarly, another study on 1,2-benzothiazine-N-arylacetamides found that derivatives incorporating a 4-bromobenzoyl moiety were effective inhibitors, with IC50 values as low as 18.25 µM, again surpassing the activity of Acarbose. mdpi.com

The data below summarizes the inhibitory concentration (IC50) of various 4-bromobenzyl analogs against α-glucosidase as reported in the literature.

Thromboxane (B8750289) Synthase Inhibition Mechanisms

Thromboxane A2 (TXA2) is an eicosanoid that plays a significant role in hemostasis by promoting platelet aggregation and vasoconstriction. It is synthesized from prostaglandin (B15479496) H2 by thromboxane-A synthase (TBXAS1), a cytochrome P450 enzyme located in platelets and other cells. wikipedia.org The mechanism of inhibition for this enzyme typically involves compounds that competitively block the binding of prostaglandin H2 to the active site. google.com Thromboxane synthase inhibitors are utilized as antiplatelet drugs. wikipedia.org

While the direct inhibitory activity of this compound on thromboxane synthase has not been detailed in available research, studies on other chemical classes, such as azaprostanoic acid analogs and phthalazinone derivatives, have demonstrated competitive inhibition of the enzyme. google.comrsc.org Further investigation is required to determine if this compound or its analogs exhibit similar inhibitory mechanisms targeting this key enzyme in platelet aggregation.

Cytochrome P450 Enzyme Interaction Profiling

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including therapeutic drugs. mdpi.comnih.gov Assessing the interaction of novel compounds with these enzymes is crucial, as inhibition or induction can lead to significant drug-drug interactions, altering plasma levels and potentially causing toxicity or reduced efficacy. nih.govdrugbank.com

Specific interaction profiling for this compound is not extensively documented. However, research on the structurally similar compound, N-benzyl-N-cyclopropylamine , provides insight into potential metabolic pathways catalyzed by CYP enzymes. In vitro studies with P450 revealed that its oxidation does not primarily proceed through a single electron transfer (SET) mechanism but rather via a conventional hydrogen abstraction pathway. nih.gov This process leads to the formation of several metabolites, indicating that N-dealkylation is a key metabolic route. nih.gov The unexpected finding that N-benzyl-N-cyclopropyl-N-methylamine did not produce the ring-opened metabolite without first undergoing N-demethylation further supports the hydrogen abstraction mechanism for this class of compounds. nih.gov

Table 1: Metabolites of N-benzyl-N-cyclopropylamine via Cytochrome P450 Oxidation| Metabolite | Yield (%) | Observed Pathway |

|---|---|---|

| 3-hydroxypropionaldehyde | 57% | Presumptive result of aminyl radical ring-opening. nih.gov |

| Cyclopropanone hydrate | 34% | Product of N-dealkylation via a carbinolamine intermediate. nih.gov |

| Benzaldoxime | 19% | Oxidation product. nih.gov |

| Benzyl (B1604629) alcohol | 12% | Metabolite of benzaldehyde. nih.gov |

| Cyclopropylamine | 9% | Product of N-debenzylation. nih.gov |

| Benzaldehyde | 6% | Product of N-dealkylation. nih.gov |

In Vitro Pharmacological Activity Studies on Cellular and Subcellular Pathways

The interaction between the S100A2 protein and the tumor suppressor p53 is a validated drug target, particularly in pancreatic cancer where S100A2 is often upregulated. researchgate.netresearchgate.net Inhibition of this protein-protein interaction is a promising strategy for cancer therapy.

An analog of this compound, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide , was identified through in silico screening as a potential inhibitor that binds to the S100A2-p53 binding groove. researchgate.netresearchgate.net Subsequent in vitro testing confirmed its cytotoxic activity. This lead compound demonstrated significant growth inhibition of the MiaPaCa-2 pancreatic cancer cell line, which is consistent with the hypothesis that blocking the S100A2-p53 interaction has an anti-pancreatic cancer effect. researchgate.net The structure-activity relationship (SAR) data obtained from focused libraries of this compound class were consistent with the proposed interaction within the S100A2-p53 bonding groove. researchgate.net

Table 2: Cytotoxic Activity of an N-(4-bromobenzyl)amino Analog| Compound | Target Pathway | Cell Line | Activity Metric (GI₅₀) | Reference |

|---|---|---|---|---|

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | S100A2-p53 Protein-Protein Interaction | MiaPaCa-2 (Pancreatic Cancer) | 2.97 μM | researchgate.netresearchgate.net |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. csic.esresearchgate.net Upon ligand binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to DNA response elements to regulate the expression of target genes, including CYP1A1 and CYP1B1. researchgate.netncl.ac.uk

Direct research on the activation of the AhR pathway by this compound is not currently available. However, the AhR pathway is a known target for a diverse range of chemical structures, including halogenated aromatic hydrocarbons and indole (B1671886) derivatives. csic.esnih.gov Studies have identified various synthetic compounds, such as 6-substituted indolocarbazoles, as potent AhR activators. csic.es Additionally, complex molecules incorporating benzylamine (B48309) structures have been utilized in research exploring AhR signaling cascades. nih.gov This indicates that while specific data is lacking, the general structural class of this compound could potentially interact with this pathway, though dedicated research is needed to confirm any activity.

Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic goal. Research into benzylamine derivatives suggests that this chemical moiety can be crucial for anti-inflammatory effects. researchgate.net

Studies on novel xanthone (B1684191) derivatives have shown that the incorporation of a halogenated benzylamine substituent plays a significant role in their anti-inflammatory activity. researchgate.netnih.gov A specific analog featuring two brominated benzyl groups on a butoxy amine substituent demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The mechanism of action for this class of compounds involves the inhibition of nitric oxide (NO) production and the significant suppression of key pro-inflammatory cytokines. researchgate.netnih.gov

Table 3: Anti-Inflammatory Mechanisms of a Brominated Benzylamine Analog| Compound Class | Key Structural Feature | In Vitro Model | Observed Mechanisms | Reference |

|---|---|---|---|---|

| Xanthone Derivatives | Dibrominated benzylamine substituent | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production. nih.gov | researchgate.netnih.gov |

| Suppression of TNF-α production. researchgate.netnih.gov | ||||

| Suppression of IL-1β production. researchgate.netnih.gov |

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents, with a particular focus on compounds that can disrupt or inhibit biofilm formation. mdpi.comfrontiersin.org Biofilms are communities of bacteria encased in a protective matrix, which can make them up to 1000 times more tolerant to conventional antibiotics.

While this compound has not been specifically evaluated, related compounds containing key structural elements have shown promise. For instance, phthalimides derived from benzylamine have exhibited notable antimicrobial activity against Gram-negative bacteria such as E. coli. rsc.org Furthermore, other research has highlighted the antimicrobial and anti-biofilm potential of compounds containing a bromo-aromatic moiety. Derivatives of cinnamaldehyde, such as α-bromo-trans-cinnamaldehyde , have demonstrated low minimum inhibitory concentrations (MIC) against the Gram-positive bacterium Staphylococcus aureus. mdpi.com These findings suggest that the combination of a benzylamine core and bromine substitution, as found in this compound, represents a promising scaffold for the development of novel antimicrobial and antibiofilm agents.

Advanced Analytical Techniques in N 4 Bromobenzyl N Hexylamine Research

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating N-(4-bromobenzyl)-N-hexylamine from reaction mixtures and for assessing its purity. greyhoundchrom.com The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of compounds like this compound. nih.gov It is particularly useful for non-volatile or thermally sensitive substances. Purity is often assessed by integrating the peak area of the compound at a specific wavelength, such as 254 nm, with a purity level of >95% being a common benchmark for subsequent studies. nih.gov

In preparative applications, HPLC is used to isolate the target compound from unreacted starting materials and byproducts. nih.gov For analytical purposes, methods are often developed using reverse-phase columns. For instance, a method for the related compound N-(4-bromobutyl)phthalimide utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com Purification can also be achieved using other forms of liquid chromatography, such as flash chromatography on silica (B1680970) gel or specialized cartridges like Strong Cation Exchange (SCX) to isolate amine products. rsc.org

Table 1: Representative HPLC System Components and Conditions

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | Reverse-phase C18 or similar; low silanol (B1196071) activity columns. sielc.com | Purity analysis and preparative separation. |

| Mobile Phase | Acetonitrile/Water gradient. sielc.com | Elution of the compound from the column. |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility). sielc.com | Improves peak shape and resolution. |

| Detector | UV/Vis Detector (e.g., at 254 nm). nih.gov | Quantification and purity assessment. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and provides mass information for identification. It is frequently used to monitor reaction progress and quantify product yield. rsc.orgdoi.org For the analysis of amine compounds formed in reactions, the mixture is often diluted and analyzed with an internal standard, such as mesitylene, to ensure accurate quantification. rsc.org

A typical GC-MS analysis for a reaction product like this compound involves a capillary column with a polar phase. rsc.org The temperature program is optimized to ensure baseline separation of all components. rsc.orgojp.gov The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion and characteristic fragment ions that help confirm the structure. ojp.govspectrabase.com

Table 2: Example GC-MS Temperature Program for Amine Analysis rsc.org

| Step | Parameter | Value |

|---|---|---|

| Column Type | Shimadzu SH-Rtx-Wax (fused silica, polar phase) | |

| Initial Temperature | 120 °C | |

| Heating Rate | 15 °C/min | |

| Final Temperature | 240 °C |

| Hold Time | 32-67 min | |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods probe the molecular structure of this compound by examining its interaction with electromagnetic radiation. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra are essential for confirming the identity of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would include two doublets in the aromatic region (around δ 7.0-7.5 ppm) for the 4-substituted benzene (B151609) ring. rsc.org The benzylic protons (Ar-CH₂-N) would appear as a singlet or a multiplet, while the aliphatic protons of the hexyl group would show a series of multiplets at higher field (δ 0.8-2.8 ppm), including a characteristic triplet for the terminal methyl group. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the aromatic carbons, with the carbon attached to the bromine atom (C-Br) appearing at a distinct chemical shift. doi.org Signals for the benzylic carbon and the six carbons of the hexyl chain would be found in the aliphatic region of the spectrum. rsc.orgwhiterose.ac.uk

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference for Prediction |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | rsc.org |

| Benzylic (Ar-CH₂) | ~3.5 - 4.8 | rsc.orgdoi.org | |

| Aliphatic (N-CH₂) | ~2.5 - 2.7 | rsc.org | |

| Aliphatic (-CH₂-) | ~1.2 - 1.8 | rsc.orgrsc.org | |

| Aliphatic (-CH₃) | ~0.9 | rsc.orgrsc.org | |

| ¹³C | Aromatic (C-Br) | ~121 | doi.org |

| Aromatic (C-H) | ~128 - 132 | doi.orgrsc.org | |

| Aromatic (C-CH₂) | ~138 | doi.org | |

| Benzylic (Ar-CH₂) | ~53 | doi.org | |

| Aliphatic (N-CH₂) | ~50 - 55 | whiterose.ac.uk | |

| Aliphatic (-CH₂-) | ~22 - 33 | whiterose.ac.uk |

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample, which are then analyzed by a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF). nih.govrsc.org The experimentally determined exact mass is compared to the calculated mass for the expected molecular formula (C₁₃H₂₀BrN for this compound), providing strong evidence for its identity. uzh.ch

Table 4: High-Resolution Mass Spectrometry Parameters rsc.org

| Parameter | Description | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive mode | Gently creates molecular ions [M+H]⁺. |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio with high precision. |

| Probe Voltage | ~4.6 kV | Assists in the ionization process. |

| Capillary Temp. | ~275 °C | Aids in desolvation of the ions. |

| Output | Exact mass (m/z) | Used to confirm the elemental formula. |

IR and UV/Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorptions corresponding to C-H stretching from both the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic hexyl group (~2850-2960 cm⁻¹). d-nb.info A C-N stretching vibration would also be present, along with characteristic aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. tubitak.gov.trresearchgate.net The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about conjugated systems and chromophores. The primary chromophore in this compound is the bromophenyl group. This aromatic system will exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm. acs.org The exact position and intensity of these bands can be influenced by the solvent and substitution on the aromatic ring. researchgate.net

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch (secondary amine) | 3300 - 3500 (weak, broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-Br | Stretch | 500 - 600 |

High-Resolution Mass Spectrometry (MS)

Advanced Derivatization Techniques for Enhanced Analytical Detectionnih.gov

In the analytical study of this compound, a secondary amine, derivatization is a critical step to enhance its detection by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). hta-it.com Raw analytes may not possess the necessary characteristics for sensitive and accurate detection, such as sufficient volatility for GC or the presence of a chromophore or fluorophore for UV or fluorescence detection in HPLC. researchgate.net Chemical derivatization modifies the analyte to improve its analytical properties, such as increasing its volatility, improving thermal stability, and enhancing detector response. chromatographyonline.com

For secondary amines like this compound, several derivatization strategies are employed. These typically involve targeting the active hydrogen on the nitrogen atom. The choice of the derivatization reagent depends on the analytical technique being used.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires analytes to be volatile and thermally stable. chromatographyonline.com Derivatization of secondary amines for GC-MS often involves acylation or silylation.

Acylation: This technique introduces an acyl group into the molecule. Reagents such as benzoyl chloride can be used, which react with primary and secondary amines to form more stable and volatile amide derivatives. The use of fluorinated anhydrides is also common as it can increase the volatility of the derivatives. chromatographyonline.com

Silylation: This is a widely used method for GC analysis where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. hta-it.com This process reduces the polarity of the compound, decreases hydrogen bonding, and increases its volatility and thermal stability. chromatographyonline.com For secondary amines, a combination of a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) can be effective. chromatographyonline.com The resulting TMS derivative of this compound would be more amenable to GC separation and analysis.

Table 1: Common GC-MS Derivatization Reagents for Secondary Amines

| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Key Advantages for Analysis |

| Benzoyl Chloride | Secondary Amine | N-Benzoyl Amide | Increased thermal stability and volatility. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Secondary Amine | Trimethylsilyl (TMS) Derivative | Increased volatility, reduced polarity, and improved peak shape. |

| Heptafluorobutyric Anhydride (HFBA) | Secondary Amine | Heptafluorobutyryl Amide | Creates highly volatile and electron-capturing derivatives, enhancing sensitivity for Electron Capture Detection (ECD) and MS. |

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the analyte, enabling or enhancing its detection by UV-Visible or fluorescence detectors. researchgate.net This is particularly useful for compounds like this compound which may have weak UV absorption at typical analytical wavelengths.

Pre-column Derivatization: This is the most common approach where the analyte is derivatized before injection into the HPLC system. hta-it.com Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for primary and secondary amines. hta-it.com These reagents introduce a fluorescent group, allowing for highly sensitive detection. Benzoyl chloride can also be used to enhance UV detection.

Table 2: Common HPLC Pre-Column Derivatization Reagents for Secondary Amines

| Derivatization Reagent | Detection Method | Resulting Derivative | Key Advantages for Analysis |

| Dansyl Chloride | Fluorescence/UV | Dansyl-amine | High sensitivity with fluorescence detection. hta-it.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence/UV | FMOC-amine | Rapid reaction and stable derivatives suitable for fluorescence detection. hta-it.com |

| Benzoyl Chloride | UV | Benzoyl-amine | Enhances UV absorption for improved detection limits. |

Future Research Directions and Translational Perspectives for N 4 Bromobenzyl N Hexylamine

Development of Novel Chemical Probes and Imaging Tools

A fundamental step in characterizing the therapeutic potential of a compound like N-(4-bromobenzyl)-N-hexylamine is to understand its molecular interactions within a biological system. Chemical probes are essential tools for this purpose, designed to identify and engage with the protein targets of a ligand. frontiersin.org For this compound, future efforts could focus on designing and synthesizing both affinity-based and activity-based probes.

An affinity-based probe could be created by appending a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold. frontiersin.org This modification would allow for the visualization and isolation of binding partners from cell lysates or tissues. Another sophisticated approach involves creating probes for in-situ formation, where a ligand and a reactive group are combined within the biological environment to form the active probe. frontiersin.org

Alternatively, activity-based probes could be developed by incorporating a reactive "warhead" into the molecule's structure. These probes leverage the target enzyme's own catalytic mechanism to form a covalent bond, enabling robust and specific labeling of active protein sites. nih.gov The challenge lies in designing a probe that retains high selectivity for its intended target while minimizing off-target reactions. nih.gov Modular synthesis approaches, such as using a pentafluorophenyl (PFP) ester, could allow for the rapid diversification of the probe scaffold by reacting it with a library of amines, thereby tailoring the probe to specific enzyme active sites. nih.gov Such tools would be invaluable for target validation and for elucidating the compound's mechanism of action at a molecular level.

Exploration of Previously Unexplored Biological Targets

While direct biological data for this compound is scarce, research on closely related analogs provides a compelling starting point for investigation. A virtual screening study identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a lead compound that binds to the S100A2-p53 binding groove. nih.gov S100A2 is a calcium-binding protein that is upregulated in pancreatic cancer, making it a validated drug target. nih.gov Given the structural similarity, it is plausible that this compound could also interact with S100 family proteins, a hypothesis that warrants experimental validation through binding assays and cellular studies.

Beyond this lead, the broader class of benzylamine (B48309) derivatives has been shown to possess affinity for a range of biological targets, particularly within the central nervous system (CNS). These include dopaminergic, serotoninergic, and adrenergic receptors, which are therapeutic targets for conditions like schizophrenia, depression, and anxiety disorders. google.com Furthermore, benzylamine analogs have demonstrated activity against neglected tropical diseases such as leishmaniasis, suggesting that the compound could be screened against key metabolic enzymes in various pathogens. nih.gov A systematic screening of this compound against a panel of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications. The presence of the bromine atom may also confer unique properties, as brominated compounds have shown distinct biological activities compared to their chlorinated or non-halogenated counterparts. ump.edu.plnih.gov

Continued Integration of Artificial Intelligence and Automation in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and automation is revolutionizing the drug discovery pipeline, offering unprecedented speed and efficiency. news-medical.net These technologies can be strategically applied to accelerate the development of this compound and its analogs.

Target Identification: AI algorithms can analyze vast omics datasets (genomic, proteomic, clinical) to identify and validate novel biological targets for which a substituted benzylamine might be effective. axxam.com

Generative Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. achievion.com By learning the chemical rules from large compound databases, these models can generate novel analogs of this compound that are optimized for desired properties like binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. axxam.comnih.gov

Predictive Modeling: Machine learning models can predict a compound's physicochemical properties, biological activity, and potential toxicity before it is even synthesized, saving considerable time and resources. nih.govrsc.org For instance, AI tools like AlphaFold can predict the 3D structure of target proteins, which is crucial for structure-based design. nih.govrsc.org

Advanced Structure-Based Drug Design Initiatives for this compound Analogs

Structure-Based Drug Design (SBDD) is a powerful computational methodology that uses the three-dimensional structure of a biological target to design and optimize ligands. nih.govgardp.org Should a specific target for this compound be confirmed, such as the S100A2 protein, SBDD would become a cornerstone of subsequent research. nih.gov

The SBDD process involves several key steps:

Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding mode of this compound or its analogs within the target's binding site. gardp.org

Scoring and Affinity Estimation: Scoring functions estimate the binding affinity of the docked compound, helping to rank potential candidates. researchgate.net

Analog Design: Based on the predicted binding pose, medicinal chemists can rationally design new analogs with modifications intended to improve interactions with the target protein. For example, the hexyl chain could be shortened, lengthened, or functionalized to better occupy a hydrophobic pocket, while the substitution pattern on the benzyl (B1604629) ring could be altered to form new hydrogen bonds or halogen bonds. researchgate.net The bromine atom itself is a key feature, as it can participate in potent halogen bonds, which are increasingly recognized as critical for high-affinity ligand-protein interactions. ump.edu.plresearchgate.net

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. gardp.org By leveraging SBDD, researchers can more efficiently explore the chemical space around the this compound scaffold to develop highly optimized drug candidates.

Data Tables

Table 1: Summary of Research Findings and Future Directions

| Research Area | Key Findings/Concepts | Potential Application for this compound | Supporting Evidence |

| Chemical Probes | Modular synthesis and functionalization (e.g., with fluorophores, biotin, or reactive warheads) create tools for target identification and validation. frontiersin.orgnih.gov | Development of affinity-based and activity-based probes to identify and study the biological targets of the compound. | General principles of probe design. frontiersin.orgnih.gov |

| Biological Targets | A structurally similar analog binds to the S100A2-p53 groove, a validated cancer target. nih.gov Benzylamines are known to interact with CNS receptors. google.com | Investigation as an inhibitor of S100 proteins for cancer therapy. Screening against CNS receptors and pathogenic enzymes. | McCluskey et al. (2022) identified a similar compound as a lead for pancreatic cancer. nih.gov Patents and literature on benzylamine derivatives show CNS activity. google.com |

| AI & Automation | AI models can predict protein structures, design novel molecules, and forecast ADMET properties. axxam.comnih.govrsc.org Robotics enables high-throughput synthesis and screening. news-medical.net | Accelerate the discovery of novel, optimized analogs with improved efficacy and safety profiles through iterative design-test cycles. | General application of AI in the pharmaceutical industry. news-medical.netachievion.com |

| Structure-Based Drug Design (SBDD) | Computational docking and scoring predict ligand-protein interactions, guiding the rational design of more potent and selective analogs. nih.govgardp.org | Design of new analogs with enhanced binding affinity for a validated target (e.g., S100A2) by optimizing interactions, including halogen bonds. ump.edu.plnih.gov | Established methodology in medicinal chemistry. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.